2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene
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Overview
Description
2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a bromine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene typically involves multiple steps, including halogenation and nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds with various functional groups.
Scientific Research Applications
2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms can enhance its binding affinity to specific enzymes or receptors, potentially leading to significant biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-difluorobenzene: A simpler compound with fewer fluorine atoms.
2-Bromo-1,3-difluoro-5-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
Uniqueness
2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene is unique due to its specific arrangement of fluorine atoms and the presence of a phenoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C13H4BrF7O |
---|---|
Molecular Weight |
389.06 g/mol |
IUPAC Name |
2-bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene |
InChI |
InChI=1S/C13H4BrF7O/c14-11-7(16)3-6(15)4-10(11)22-12-8(17)1-5(2-9(12)18)13(19,20)21/h1-4H |
InChI Key |
CCUPJHRURWKZHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)F)F)Br)F)C(F)(F)F |
Origin of Product |
United States |
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